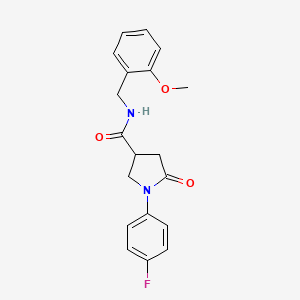![molecular formula C17H19BrO3 B5120959 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene](/img/structure/B5120959.png)
1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene, also known as BODIPY, is a fluorescent dye used in various scientific research applications. It is a highly versatile molecule that has been extensively studied due to its unique properties and potential applications. In
Mecanismo De Acción
The mechanism of action of 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene involves its ability to absorb light and emit fluorescence. When 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene is excited by light, it undergoes a transition from its ground state to its excited state, and then emits fluorescence as it returns to its ground state. This process is known as fluorescence resonance energy transfer (FRET), and it is used to visualize biological molecules and cells.
Biochemical and Physiological Effects:
1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene has been shown to have minimal toxicity and is generally considered safe for use in laboratory experiments. However, it is important to note that the physiological effects of 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene are largely dependent on the specific application and concentration used. For example, in photodynamic therapy, 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene can induce cell death in cancer cells, while in bioimaging, 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene is used to visualize biological molecules and cells without affecting their function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene is its high sensitivity and selectivity for various analytes. It is also easy to use and can be incorporated into various experimental protocols. However, one of the limitations of 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene is its susceptibility to photobleaching, which can limit its usefulness in long-term experiments.
Direcciones Futuras
There are many potential future directions for 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene research, including the development of new biosensors and imaging probes, the optimization of photodynamic therapy protocols, and the investigation of 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene's interactions with biological molecules and cells. Additionally, there is a growing interest in using 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene for environmental monitoring and detection of pollutants. Overall, 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene is a highly versatile molecule with many potential applications in scientific research.
Métodos De Síntesis
The synthesis of 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene involves the reaction of 2,5-dimethyl-1,3,4-oxadiazole with 4-methoxyphenol in the presence of a base, followed by the reaction of the resulting intermediate with 2-(2-bromoethoxy)ethyl bromide. This reaction yields 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene as a red powder with high purity.
Aplicaciones Científicas De Investigación
1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene has been widely used in various scientific research applications, including bioimaging, biosensing, and photodynamic therapy. In bioimaging, 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene is used as a fluorescent probe to visualize biological molecules and cells. In biosensing, 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene is used as a sensor to detect various analytes, such as metal ions and biomolecules. In photodynamic therapy, 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene is used as a photosensitizer to generate reactive oxygen species and induce cell death in cancer cells.
Propiedades
IUPAC Name |
1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-12-11-17(13(2)10-16(12)18)21-9-8-20-15-6-4-14(19-3)5-7-15/h4-7,10-11H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQMHXICHTYYNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)OCCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

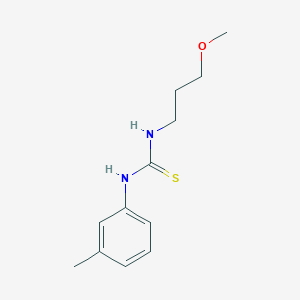
![2-(allylthio)-4-{[5-(3-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5120878.png)
![1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5120890.png)
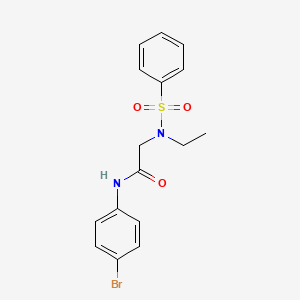
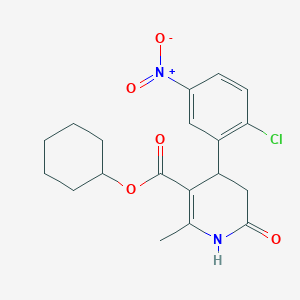

![2-methoxy-4-{[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5120944.png)
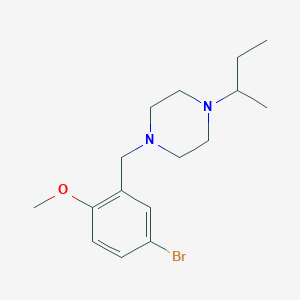
![5-methyl-1-phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B5120961.png)
![3-phenyl-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5120967.png)

![{[methyl(methylsulfonyl)amino]methyl}(1-piperidinylmethyl)phosphinic acid](/img/structure/B5120983.png)
![N-[4-methyl-5-(1-piperidinylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5120989.png)
